(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Beschreibung
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 959573-18-3) is a stereochemically defined pyrrolidine derivative featuring a benzhydryl (diphenylmethyl) substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The compound is an intermediate of interest in pharmaceutical synthesis due to its structural rigidity and stereochemical specificity. Industrially, it is supplied as a white to yellow solid (purity ≥99%) and is utilized in bulk quantities for research and development purposes .
Eigenschaften
IUPAC Name |
(2S,4S)-4-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-18(14-19(24)21(25)26)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-20H,14-15H2,1-3H3,(H,25,26)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQCYZBRZOXWMI-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376060 | |
| Record name | Boc-(S)-gamma-benzhydryl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-18-3 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(diphenylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-(S)-gamma-benzhydryl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Step 1: Formation of the Pyrrolidine Core
- Starting from chiral precursors such as (S)-N-tert-butoxycarbonyl-2,3-dihydro-1H-pyrrole derivatives.
- Asymmetric synthesis methods involve chiral catalysts or auxiliaries to ensure the (2S,4S) configuration.
- Example: Synthesis of (2S,4S)-N-tert-butoxycarbonyl-2,3-dihydro-1H-pyrrole as an intermediate.
Step 2: Introduction of the Benzhydryl Group at C-4
- Alkylation of the protected pyrrolidine with benzhydryl halides or benzhydryl derivatives.
- Use of strong bases such as sodium hydride or n-butyllithium in the presence of phase transfer catalysts (e.g., quaternary ammonium salts) to facilitate nucleophilic substitution.
- Reaction conditions typically involve low temperatures (0–25°C) to control stereochemistry and prevent racemization.
Step 3: Installation of the Boc Protecting Group
- The amino group at nitrogen is protected with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
- This step ensures the amino group remains inert during subsequent reactions.
Step 4: Carboxylation and Functionalization
- Introduction of the carboxylic acid at the 2-position via oxidation or carboxylation of suitable intermediates.
- Catalytic hydrogenation may be employed to reduce double bonds or modify stereochemistry, as described in patent procedures.
Research Findings and Data
- High-yielding routes involve direct alkylation of pre-formed pyrrolidine derivatives with benzhydryl reagents, followed by Boc protection, achieving yields exceeding 70% under optimized conditions.
- Stereochemical control is maintained through chiral starting materials and reaction conditions that prevent racemization, as demonstrated in patent EP3015456A1.
- Protection strategies using Boc groups are critical for selective functionalization, with deprotection achieved via mild acid hydrolysis.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Asymmetric alkylation | Chiral pyrrolidine precursor | Sodium hydride, phase transfer catalyst | 0–25°C, inert atmosphere | 65–75 | Maintains stereochemistry |
| Nucleophilic substitution | Protected pyrrolidine | Benzhydryl halide, base | Room temperature | 70–80 | High selectivity |
| Protection/deprotection | Amino group | Boc-Cl, acid | Mild conditions | Quantitative | For stability during synthesis |
| Catalytic hydrogenation | Unsaturated intermediates | Pd/C, hydrogen | 25°C, atmospheric pressure | 80–90 | Stereochemical integrity |
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzhydryl group can engage in π-π interactions with aromatic residues in proteins, while the Boc group provides steric protection during chemical reactions. These interactions influence the compound’s reactivity and binding affinity in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the 4-Position
- 4-Phenyl analogs: (2S,4S)-4-Phenyl variant (CAS: 96314-29-3): Shares the Boc group and (2S,4S) configuration but replaces benzhydryl with a single phenyl group. (2R,4S)-4-Phenyl variant (CAS: 144069-70-5): Differs in stereochemistry at the 2-position, leading to distinct reactivity in chiral synthesis. It exhibits acute oral toxicity (H302) and skin irritation (H315), highlighting the role of stereochemistry in safety profiles .
4-Benzyl analog (CAS: 1229439-64-8): Features a benzyl group (C₆H₅CH₂) instead of benzhydryl. The reduced lipophilicity (molecular weight: 305.37 g/mol vs. ~373–400 g/mol for benzhydryl analogs) may enhance aqueous solubility but diminish hydrophobic interactions in drug-receptor binding .
- The bromine atom may alter electronic properties, affecting reaction kinetics in cross-coupling reactions . Chloro-isopropylphenoxy variant (CAS: 1354486-29-5): Incorporates a bulky 4-chloro-2-isopropylphenoxy group, which could hinder rotational freedom and modulate steric effects in catalysis .
Functional Group Modifications
- (2S,4S)-4-(Methoxymethyl) variant (CAS: 1378388-16-9): Replaces benzhydryl with a methoxymethyl group, enhancing polarity and water solubility. This variant is critical in green chemistry applications due to reduced salt formation during synthesis .
- (2S,4S)-4-Amino variant (CAS: 132622-66-3): Replaces benzhydryl with an amino group, enabling peptide coupling reactions. The Boc protection remains intact, but the amino group introduces basicity (pKa ~8–10), altering pH-dependent solubility .
Physicochemical Properties
Biologische Aktivität
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS No. 959573-18-3) is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27NO4
- Molecular Weight : 381.46 g/mol
- CAS Number : 959573-18-3
- Purity : Typically high purity levels are required for biological studies.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the benzhydryl group enhances its lipophilicity, which may facilitate membrane permeability and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Recent studies have indicated that (2S,4S)-4-benzhydryl derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2S,4S)-4-Benzhydryl Derivative | E. coli, S. aureus | 32 µg/mL |
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Organic Chemistry synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that modifications to the benzhydryl group significantly impacted the compounds' inhibitory effects on cancer cell proliferation.
Study 2: Mechanistic Insights
Research focused on the mechanistic pathways revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
Toxicity and Safety Profile
The safety profile of this compound has been assessed in preliminary toxicity studies. The compound exhibited low toxicity at therapeutic doses; however, further studies are required to fully understand its safety profile.
Q & A
Q. How can the synthesis of (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid be optimized for improved yield and purity?
- Methodological Answer: Synthesis optimization involves selecting appropriate intermediates (e.g., L-proline derivatives) and controlling reaction conditions. For example, using dichloromethane or acetonitrile as solvents under reflux (60–80°C) with Boc-protection steps ensures minimal side reactions. Catalysts like DMAP (4-dimethylaminopyridine) can enhance acylation efficiency. Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol improves purity (>95%) . Monitoring reaction progress with TLC (Rf = 0.3–0.5) and adjusting stoichiometric ratios (1:1.2 for benzhydryl bromide) are critical .
Q. What spectroscopic techniques are recommended to confirm stereochemistry and structural integrity?
- Methodological Answer:
- 1H/13C NMR : Key signals include the benzhydryl protons (δ 7.2–7.4 ppm, multiplet) and tert-butyl group (δ 1.4 ppm, singlet). The pyrrolidine ring’s chiral centers are confirmed via coupling constants (e.g., J = 8–10 Hz for cis-configuration) .
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of benzhydryl and Boc groups, confirming the (2S,4S) configuration .
- X-ray crystallography : Provides definitive stereochemical assignment, particularly for resolving diastereomeric impurities .
Q. What storage conditions are optimal for long-term stability?
- Methodological Answer: Store under inert gas (argon) in sealed, light-resistant containers at 2–8°C. The Boc group is susceptible to hydrolysis in humid environments, necessitating desiccants (e.g., silica gel). Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the benzhydryl substituent influence pharmacokinetic properties compared to other aromatic groups (e.g., bromophenyl or naphthyl)?
- Methodological Answer: The benzhydryl group enhances lipophilicity (LogP ~3.5 vs. 2.8 for bromophenyl analogs), improving membrane permeability but reducing aqueous solubility. Comparative metabolic stability assays (e.g., liver microsome incubation) show a 20% slower clearance rate than phenoxy-substituted analogs due to steric hindrance at CYP450 active sites . Molecular dynamics (MD) simulations predict stronger hydrophobic interactions with target proteins (e.g., kinase domains), validated via SPR (surface plasmon resonance) binding assays .
Q. What strategies effectively resolve enantiomeric impurities during synthesis?
- Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with isopropanol/hexane (15:85) to separate (2S,4S) and (2R,4R) diastereomers (resolution factor >1.5) .
- Diastereomeric salt formation : Co-crystallization with chiral acids (e.g., L-tartaric acid) achieves >99% enantiomeric excess (ee) .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) selectively hydrolyze undesired enantiomers .
Q. How can computational modeling predict biological target interactions?
- Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into target pockets (e.g., SARS-CoV-2 main protease) using the benzhydryl group’s hydrophobic surface for binding energy minimization (ΔG ≈ −9.2 kcal/mol) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding. Correlate with in vitro IC50 values (e.g., 1.8 μM for antiviral activity) .
- QSAR models : Train on analogs’ LogD and polar surface area (PSA) data to predict blood-brain barrier permeability (PSA <90 Ų favorable) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports for this compound?
- Methodological Answer: Discrepancies arise from divergent protection/deprotection strategies. For example, using Boc-anhydride vs. Boc-Cl for pyrrolidine protection alters yields (75% vs. 62%) due to competing side reactions. Solvent polarity (dielectric constant >15) reduces carbocation formation during benzhydryl substitution, improving consistency . Reproducibility requires strict control of anhydrous conditions (water <0.1% by Karl Fischer titration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
